molecular formula C8H10N2O2S B187042 ethyl N-(1H-pyrrole-2-carbothioyl)carbamate CAS No. 37488-43-0

ethyl N-(1H-pyrrole-2-carbothioyl)carbamate

Cat. No.: B187042
CAS No.: 37488-43-0
M. Wt: 198.24 g/mol
InChI Key: YBGZZCBTDSZIHP-UHFFFAOYSA-N
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Description

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate is an organic compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. This compound is characterized by the presence of a pyrrole ring, a carbamate group, and a thiocarbonyl group. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(1H-pyrrole-2-carbothioyl)carbamate typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with a thiocarbamoylating agent under controlled conditions. One common method includes the use of ethyl chloroformate and ammonium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: N-substituted carbamates

Scientific Research Applications

Therapeutic Applications

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate has shown promise in several therapeutic contexts:

  • Antimicrobial Activity : Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogues can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .
  • Ligand Systems in Drug Delivery : The compound can be utilized as a ligand in therapeutic and diagnostic systems. It can form complexes with various active substances, enhancing their delivery and efficacy. The ability to release these substances through enzyme cleavage makes it particularly suitable for targeted therapies .
  • Anti-inflammatory Properties : Similar to other carbamate derivatives, this compound may possess anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Chemical Synthesis and Modifications

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance its properties:

  • Synthesis Methods : The compound can be synthesized through the reaction of pyrrole derivatives with carbamates under specific conditions. The use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitates the formation of the desired carbamate bonds, which are crucial for its biological activity .
  • Derivatization : Researchers have explored the derivatization of this compound to enhance its binding affinity and selectivity towards specific biological targets. For example, modifications involving the incorporation of additional functional groups can improve its interaction with biomolecules .

Technological Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

  • Chemical Sensors : The compound's unique chemical properties make it suitable for developing chemical sensors. Conducting polymers combined with carbamate derivatives have been investigated for their ability to detect various ions and small molecules, which is crucial for environmental monitoring and biomedical applications .
  • Polymer Blends : this compound can be incorporated into polymer matrices to enhance their mechanical and electrical properties. This application is particularly relevant in creating advanced materials for electronics and nanotechnology .

Case Study 1: Antibacterial Efficacy

A study synthesized a library of compounds based on ethyl N-(2-phenethyl)carbamate analogues, revealing that certain derivatives effectively inhibited MRSA biofilms with IC50 values in the micromolar range. This highlights the potential of carbamate derivatives in combating antibiotic resistance .

Case Study 2: Targeted Drug Delivery

Research into ligand systems incorporating this compound showed enhanced drug delivery capabilities through selective binding mechanisms. This approach could lead to more effective treatments with reduced side effects compared to conventional therapies .

Mechanism of Action

The mechanism of action of ethyl N-(1H-pyrrole-2-carbothioyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiocarbonyl group is particularly reactive and can undergo nucleophilic attack, resulting in the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate can be compared with other similar compounds such as:

    Ethyl 1H-pyrrole-2-carboxylate: Lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.

    N-(1H-pyrrole-2-carbothioyl)carbamate: Similar structure but without the ethyl group, affecting its solubility and reactivity.

    Ethyl N-(1H-pyrrole-2-carbonyl)carbamate: Contains a carbonyl group instead of a thiocarbonyl group, leading to different chemical properties and reactivity.

This compound is unique due to the presence of both a carbamate and a thiocarbonyl group, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate is an organic compound notable for its unique structural features, including a pyrrole ring, a carbamate group, and a thiocarbonyl group. Its molecular formula is C8H10N2O2S, with a molecular weight of 198.24 g/mol. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with a thiocarbamoylating agent. A common method includes using ethyl chloroformate and ammonium thiocyanate in the presence of a base like triethylamine, carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.8 to 100 µg/mL .

Table 1: Antimicrobial Activity of this compound and Related Compounds

CompoundMIC (µg/mL)Activity Type
This compound0.8Antibacterial
Compound A10Antitubercular
Compound B50Antifungal
Compound C100Antiviral

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This property is particularly relevant in the design of enzyme inhibitors for cancer therapy .

The biological activity of this compound is largely attributed to its ability to form covalent adducts with biological macromolecules. The reactive thiocarbonyl group can undergo nucleophilic attack, facilitating interactions with enzymes and proteins that are critical in various biochemical pathways.

Case Study: Inhibition of Enzymes

In studies focusing on enzyme inhibition, compounds similar to this compound have shown strong binding interactions with key enzymes such as dihydrofolate reductase (DHFR), which is pivotal in folate metabolism and DNA synthesis. Molecular docking studies revealed that these compounds could effectively bind to the active sites of DHFR, suggesting a potential therapeutic application in cancer treatment .

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (µM)
This compoundDihydrofolate Reductase-6.7392
Compound DEnoyl ACP Reductase-6.4488

Properties

IUPAC Name

ethyl N-(1H-pyrrole-2-carbothioyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-7(13)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGZZCBTDSZIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353375
Record name Ethyl (1H-pyrrole-2-carbothioyl)carbamate
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37488-43-0
Record name Ethyl N-(1H-pyrrol-2-ylthioxomethyl)carbamate
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Record name NSC 247000
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Record name NSC247000
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Record name Ethyl (1H-pyrrole-2-carbothioyl)carbamate
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